(+/-)-Methotrimeprazine (D6)

Description

Properties

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVVMDWGGWHTJ-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(+/-)-Methotrimeprazine (D6) chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of (+/-)-Methotrimeprazine (D6)

Introduction

(+/-)-Methotrimeprazine (D6) is the deuterated analogue of methotrimeprazine, a phenothiazine derivative with a significant history in clinical applications. The parent compound, also known as levomepromazine, is a low-potency antipsychotic agent that also possesses strong sedative, analgesic, anxiolytic, and antiemetic properties.[1][2][3] Its therapeutic effects are mediated by its action as an antagonist at a variety of central nervous system receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic acetylcholine receptors.[2][4][5]

The introduction of six deuterium atoms into the methotrimeprazine structure creates (+/-)-Methotrimeprazine (D6), a molecule with nearly identical chemical and physical properties to its parent but with a distinct mass. This key difference makes it an invaluable tool in modern analytical chemistry. Its primary and critical application is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of methotrimeprazine in complex biological matrices using mass spectrometry.[6][7] This guide provides a comprehensive overview of the chemical structure, properties, and core applications of (+/-)-Methotrimeprazine (D6) for researchers and professionals in drug development and bioanalysis.

PART 1: Chemical Structure and Stereochemistry

Core Molecular Framework

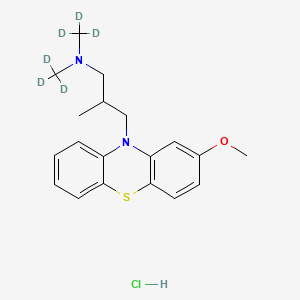

The structure of (+/-)-Methotrimeprazine (D6) is built upon a tricyclic phenothiazine core. This core consists of two benzene rings fused to a central thiazine ring containing both a nitrogen and a sulfur atom. Attached to the nitrogen atom of the phenothiazine ring (at position 10) is a chiral propanamine side chain, which is crucial for its pharmacological activity. A methoxy group (-OCH3) is substituted at position 2 of the phenothiazine ring system.[8][9]

Isotopic Labeling: The "D6" Designation

The "(D6)" designation signifies that six hydrogen atoms in the molecule have been replaced with their heavier stable isotope, deuterium (²H or D). In this specific compound, the substitution occurs on the terminal N,N-dimethylamino group of the side chain.[8] The IUPAC name, 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine, precisely describes this placement.[8]

This isotopic labeling is fundamental to its function as an internal standard. Because deuterium and hydrogen have nearly identical chemical properties, the D6 analogue co-elutes with the unlabeled methotrimeprazine during chromatography and exhibits similar ionization efficiency in a mass spectrometer.[7][10] However, its increased mass (a +6 Da shift) allows it to be clearly distinguished and measured separately by the detector.[7]

Stereochemistry

The methotrimeprazine molecule contains a chiral center at the second carbon of the propyl side chain. This gives rise to two enantiomers: (R)-methotrimeprazine and (S)-methotrimeprazine. The term "(+/-)-" or "racemic" indicates that the compound is a mixture of equal parts of both enantiomers.[5][11]

For the parent drug, research has shown that the biological activity is stereoselective. The levorotatory isomer, levomepromazine or (R)-(-)-methotrimeprazine, is the more pharmacologically active enantiomer, particularly in its interaction with dopamine and serotonin receptors.[5][12] As (+/-)-Methotrimeprazine (D6) is used to quantify the racemic drug, it is synthesized and supplied as a racemic mixture to accurately reflect the composition of the analyte.

Chemical Structure of (+/-)-Methotrimeprazine (D6)

PART 2: Physicochemical Properties

The physicochemical properties of (+/-)-Methotrimeprazine (D6) are critical for its handling, storage, and application in analytical methods. The data below has been compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine | [8] |

| Synonyms | (±)-Levomepromazine-d6, dl-Methotrimeprazine D6 | [6][8][13] |

| CAS Number | 1189805-51-3 | [6][8][13] |

| Molecular Formula | C₁₉H₁₈D₆N₂OS | [8][13] |

| Molecular Weight | 334.51 g/mol | [6][8][13] |

| Molecular Weight (Parent) | 328.47 g/mol | [9][14] |

| Appearance | White to yellow crystalline solid | [6][13][15] |

| Solubility | Soluble in DMSO | [6][13][15] |

| Storage Conditions | Store at -20°C, protect from light | [13][15][16] |

| XLogP3 (Parent) | 4.7 | [8][14] |

PART 3: Application in Quantitative Bioanalysis

The Rationale for a Deuterated Internal Standard

In quantitative analysis, particularly in pharmacokinetics and clinical drug monitoring, accuracy and precision are paramount. Mass spectrometry coupled with liquid chromatography (LC-MS) is the gold standard for this purpose. However, the analytical process is subject to variability from multiple sources, including sample extraction efficiency, instrument drift, and matrix-induced ion suppression or enhancement.[7][17]

A stable isotope-labeled internal standard like (+/-)-Methotrimeprazine (D6) is the ideal tool to correct for this variability.[10] By adding a known quantity of the D6-IS to every sample, standard, and quality control at the beginning of the workflow, the IS experiences the exact same process variations as the unlabeled analyte. Because the ratio of the analyte's signal to the IS's signal is measured, any losses or variations affect both compounds proportionally, canceling out the error and leading to a highly robust and accurate measurement.[7]

Experimental Protocol: Quantification of Methotrimeprazine in Human Plasma via LC-MS/MS

This protocol outlines a validated methodology for the determination of methotrimeprazine concentrations in plasma, a self-validating system due to the inclusion of the deuterated internal standard.

1. Preparation of Standards and Solutions

-

Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of methotrimeprazine and (+/-)-Methotrimeprazine (D6) in DMSO.

-

Working Standard Solutions: Serially dilute the methotrimeprazine stock solution with a 50:50 methanol/water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Dilute the (+/-)-Methotrimeprazine (D6) stock solution to a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and reproducible signal across the assay range.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix. This step ensures the IS is present before any potential analyte loss can occur.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

3. Chromatographic Conditions

-

Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is selected for its excellent retention of hydrophobic molecules like phenothiazines.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

4. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogen atoms in the side chain are readily protonated.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methotrimeprazine: Q1: 329.2 m/z → Q3: 100.1 m/z (Protonated parent → side chain fragment).

-

(+/-)-Methotrimeprazine (D6): Q1: 335.2 m/z → Q3: 106.1 m/z (Protonated D6-parent → deuterated side chain fragment).

-

-

The choice of these transitions provides high specificity, as the instrument filters for both the parent mass and a specific fragment mass, minimizing interference.

5. Data Analysis

-

Integrate the peak areas for both the analyte and the D6-IS transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

-

Determine the concentration of methotrimeprazine in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

PART 4: Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the bioanalytical protocol described above.

Caption: Bioanalytical workflow for methotrimeprazine quantification.

Conclusion

(+/-)-Methotrimeprazine (D6) represents a fusion of classic pharmacology with modern analytical chemistry. While its chemical structure and properties are nearly identical to the therapeutically significant parent compound, the inclusion of stable deuterium isotopes transforms it into a high-precision analytical tool. Its role as an internal standard is indispensable for the reliable quantification of methotrimeprazine in research, clinical, and forensic settings. Understanding its chemical nature, properties, and the rationale behind its application allows scientists to develop and validate robust bioanalytical methods, ultimately ensuring the accuracy of data in drug development and patient care.

References

-

PubChem. (+/-)-Methotrimeprazine (D6). National Center for Biotechnology Information. [Link]

-

AA Pharma Inc. (2012). METHOPRAZINE Prescribing Information. [Link]

-

medtigo. levomepromazine (methotrimeprazine) | Dosing & Uses. [Link]

-

MentalHealth.com. Methotrimeprazine (Nozinan). [Link]

-

Wikipedia. Levomepromazine. [Link]

-

London Health Sciences Centre. METHOTRIMEPRAZINE (Nozinan). [Link]

-

Manallack, D. T., & Beart, P. M. (1987). Differential stereoselectivity of methotrimeprazine enantiomers for selected central nervous system receptor types. Journal of Pharmacy and Pharmacology, 39(8), 639-641. [Link]

-

PubChem. (+-)-Methotrimeprazine. National Center for Biotechnology Information. [Link]

-

Artis Standards. Methotrimeprazine D6 (Racemic). [Link]

-

National Institute of Standards and Technology. Methotrimeprazine. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of Methotrimeprazine (CAS 60-99-1). [Link]

-

Phelps, D. W., & Cochrane, A. (1982). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular pharmacology, 21(2), 409–414. [Link]

-

Shimadzu Scientific Instruments. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

Kedor-Hackmann, E. R., Prado, M. S., & Santoro, M. I. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug development and industrial pharmacy, 26(3), 261–266. [Link]

-

sanofi-aventis Canada Inc. (2006). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. [Link]

-

Pharmacopeia.cn. Methotrimeprazine, chemical structure, molecular formula, Reference Standards. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResearchGate. Methotrimeprazine. [Link]

-

Veetil, V. (2024). Deuterated Internal Standard: Significance and symbolism. ResearchGate. [Link]

-

Suvarna, V., & Raut, A. (2023). Analytical Methods for the Determination of Atypical Antipsychotic Drugs - An Update. Current Analytical Chemistry, 19(2), 147-175. [Link]

-

Reddit. (2024). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]

-

Lasagna, L., & DeKornfeld, T. J. (1961). Methotrimeprazine: a new phenothiazine derivative with analgesic properties. JAMA, 178(9), 887-890. [Link]

-

sanofi-aventis Canada Inc. (2007). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. [Link]

-

PubChem. Levomepromazine. National Center for Biotechnology Information. [Link]

Sources

- 1. aapharma.ca [aapharma.ca]

- 2. Levomepromazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. levomepromazine (methotrimeprazine) | Dosing & Uses | medtigo [medtigo.com]

- 5. Differential stereoselectivity of methotrimeprazine enantiomers for selected central nervous system receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. (+/-)-Methotrimeprazine (D6) | C19H24N2OS | CID 45039713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methotrimeprazine [webbook.nist.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (±)-Methotrimeprazine D6 | CAS 1189805-51-3 | Sun-shinechem [sun-shinechem.com]

- 14. (+-)-Methotrimeprazine | C19H24N2OS | CID 3916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (±)-Methotrimeprazine (D6) CAS#: 1189805-51-3 [m.chemicalbook.com]

- 16. newdruginfo.com [newdruginfo.com]

- 17. lcms.cz [lcms.cz]

The Rationale for Deuteration: Leveraging the Kinetic Isotope Effect

An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Methotrimeprazine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic synthesis and rigorous characterization of deuterated methotrimeprazine. We will delve into the scientific rationale, present detailed experimental protocols, and explore the analytical methodologies required to validate the final compound.

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful technique in modern medicinal chemistry.[1][2] This modification can significantly alter a drug's metabolic profile, primarily by exploiting the Deuterium Kinetic Isotope Effect (KIE) .[]

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position.[][4][5] For many pharmaceuticals, metabolic degradation is an oxidative process mediated by Cytochrome P450 (CYP) enzymes, which often involves C-H bond abstraction.[4][5] By selectively deuterating these metabolically vulnerable sites, we can:

-

Decrease the rate of metabolism , leading to a longer drug half-life.[6][7]

-

Increase systemic exposure (AUC) of the parent drug.

-

Reduce the formation of potentially toxic metabolites .

-

Improve the drug's safety and tolerability profile , potentially allowing for lower or less frequent dosing.[7][8]

The U.S. Food and Drug Administration (FDA) recognizes deuterated analogs of existing drugs as New Chemical Entities (NCEs), providing a pathway for developing improved therapies with potential market exclusivity.[8][9][10]

Strategic Deuteration of Methotrimeprazine

Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic with a well-documented metabolic profile.[11] It is extensively metabolized in the liver, primarily through N-demethylation, sulfoxidation, and glucuronidation.[12][13] The N-demethylation pathway, mediated by CYP2D6, is a key route of clearance and represents a prime target for deuteration.

By replacing the six hydrogen atoms on the two N-methyl groups of the dimethylaminopropyl side chain with deuterium, we create d6-methotrimeprazine. This modification is designed to specifically hinder the N-demethylation process, thereby increasing the metabolic stability of the molecule.

Synthesis of d6-Methotrimeprazine

The synthesis of d6-methotrimeprazine can be achieved through a reductive amination pathway using the appropriate des-methyl precursor and a deuterated source for the methyl groups.

Proposed Synthetic Pathway

Experimental Protocol: Reductive Amination

Warning: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 10-((2R)-3-amino-2-methylpropyl)-2-methoxyphenothiazine (1.0 eq), in anhydrous methanol.

-

Reagent Addition: To the stirred solution, add paraformaldehyde-d6 (CD₂O)n (2.5 eq). The use of deuterated paraformaldehyde is the source of the deuterium atoms.

-

pH Adjustment: Add a catalytic amount of acetic acid to maintain a slightly acidic pH (approx. 5-6), which is optimal for iminium ion formation.

-

Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN) or, for enhanced deuterium incorporation, sodium cyanoborodeuteride (NaBD₃CN) (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction for gas evolution.

-

Causality Insight: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ without reducing the aldehyde, preventing side reactions. Using a deuterated reducing agent can further increase the isotopic purity of the final product.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 1M aqueous HCl to decompose the excess reducing agent.

-

Basify the solution with aqueous sodium hydroxide (NaOH) to a pH > 10.

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product using column chromatography on silica gel to yield d6-methotrimeprazine as a pure compound.

Analytical Characterization: A Multi-Technique Approach

Rigorous characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized compound. A combination of spectroscopic and spectrometric techniques provides a self-validating system for analysis.[14][15]

Quantitative Data Summary

| Analytical Technique | Parameter Measured | Expected Result for d6-Methotrimeprazine |

| ¹H NMR | Disappearance of Proton Signal | Absence or >98% reduction of the N(CH₃)₂ singlet signal. |

| ²H NMR | Presence of Deuterium Signal | A singlet peak in the region corresponding to the N(CD₃)₂ groups. |

| High-Resolution MS | Exact Mass & Isotopic Distribution | Molecular ion peak shifted by ~6.0376 Da compared to the non-deuterated standard. |

| LC-MS | Purity & Retention Time | Single chromatographic peak with >98% purity; retention time similar to non-deuterated standard. |

| IR Spectroscopy | C-D Vibrational Frequencies | Appearance of C-D stretching bands at a lower frequency (~2100-2250 cm⁻¹) than C-H bands. |

Detailed Characterization Protocols

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To assess chemical purity and provide an initial confirmation of the mass shift.

-

Protocol:

-

Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Monitor the eluent using a UV detector and a mass spectrometer (e.g., electrospray ionization - ESI).

-

Analysis: Confirm the presence of a single major peak in the chromatogram. The mass spectrum should show a base peak corresponding to the [M+H]⁺ ion of d6-methotrimeprazine.

-

2. High-Resolution Mass Spectrometry (HRMS)

-

Purpose: To confirm the elemental composition and calculate the average deuterium incorporation by measuring the exact mass.[2]

-

Protocol:

-

Introduce a dilute solution of the sample into an HRMS instrument (e.g., TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode.

-

Analysis: Compare the measured monoisotopic mass of the molecular ion [M+H]⁺ with the theoretical mass. The mass shift relative to the non-deuterated standard confirms the number of deuterium atoms incorporated. Analyze the isotopic cluster to quantify the percentage of d6, d5, d4, etc., species present.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide unambiguous proof of the location and extent of deuterium incorporation.[2][14][16]

-

¹H NMR Protocol:

-

Dissolve a precisely weighed sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., TMS or 1,3,5-trimethoxybenzene).

-

Acquire the ¹H NMR spectrum.

-

Analysis: The key diagnostic is the disappearance or significant integration reduction of the singlet corresponding to the two N-methyl groups. The percentage of deuteration can be calculated by comparing the integration of the residual proton signal to the integration of a non-deuterated reference signal within the molecule.[2]

-

-

²H NMR Protocol:

-

Dissolve the sample in a protonated solvent (e.g., CHCl₃).

-

Acquire the deuterium (²H) NMR spectrum.

-

Analysis: A signal will be present at the chemical shift corresponding to the deuterated N-methyl positions, providing direct evidence of deuterium incorporation at the intended site.

-

4. Infrared (IR) Spectroscopy

-

Purpose: To provide complementary structural information.

-

Protocol:

-

Acquire the IR spectrum of the sample using a suitable method (e.g., KBr pellet or ATR).

-

Analysis: The presence of C-D stretching vibrations, typically in the 2100-2250 cm⁻¹ region, and the corresponding reduction in C-H stretching intensity (~2800-3000 cm⁻¹) can serve as additional proof of deuteration.[16]

-

Conclusion

The synthesis and characterization of deuterated methotrimeprazine represent a strategic approach to enhancing the pharmacokinetic properties of an established therapeutic agent. By leveraging the kinetic isotope effect, d6-methotrimeprazine has the potential for an improved metabolic profile. The successful execution of this endeavor relies on a logical synthetic strategy coupled with a comprehensive and multi-faceted analytical workflow. The methodologies outlined in this guide provide a robust framework for researchers to produce and validate this and other deuterated compounds, ensuring the highest standards of scientific integrity and data reliability.

References

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). The Renaissance of Deuterium in Drug Discovery. Angewandte Chemie International Edition, 57(11), 2858-2874. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

-

Harbeson, S. L., & Tung, R. D. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 56(17), 6585-6601. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

PubChem. (n.d.). Levomepromazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The Deuterium Isotope Effect in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]

-

Wikipedia. (n.d.). Levomepromazine. [Link]

-

Salamandra, LLC. (2024). Regulatory Considerations for Deuterated Products. [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

FDA Law Blog. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Methotrimeprazine (HMDB0015474). [Link]

-

Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442. [Link]

-

JDSupra. (2017). Deuterated Drugs Are New Chemical Entities. [Link]

-

Dean, M. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(51), 6633-6634. [Link]

-

Timmins, G. S. (2014). Deuterated drugs. Journal of the American Pharmacists Association, 54(4), e269-e272. [Link]

-

Che, A. (2023). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

-

Kaur, H., & Prakash, A. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Organic Chemistry, 26(1), 2-14. [Link]

-

Mutlib, A. E. (2013). Deuterium in drug design and development. Drug Metabolism and Disposition, 41(1), 8-16. [Link]

-

ResearchGate. (n.d.). Total synthesis of deuterated drugs. [Link]

-

ResearchGate. (n.d.). Pharmacological expressions of drug deuteration effects. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 9. salamandra.net [salamandra.net]

- 10. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 11. Levomepromazine - Wikipedia [en.wikipedia.org]

- 12. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of methotrimeprazine after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of (+/-)-Methotrimeprazine (D6)

Introduction: Contextualizing Methotrimeprazine in Drug Development

Methotrimeprazine, also known as levomepromazine, is a phenothiazine derivative with a well-established clinical profile characterized by its antipsychotic, analgesic, and sedative properties.[1][2][3] Its therapeutic utility, particularly in palliative care and psychiatry, necessitates a thorough understanding of its pharmacokinetic and metabolic fate within the body.[1][4] For drug development professionals, this understanding is not merely academic; it is foundational to designing safer, more effective therapeutic regimens and predicting potential drug-drug interactions.

This guide provides a comprehensive technical overview of the pharmacokinetics and metabolism of methotrimeprazine. A special focus is placed on the application of its deuterated analog, (+/-)-Methotrimeprazine (D6), as an internal standard in bioanalytical assays. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision in pharmacokinetic studies.[5][6][7] By elucidating the disposition of methotrimeprazine, we can better anticipate its clinical behavior and optimize its therapeutic application.

I. Pharmacokinetic Profile of Methotrimeprazine

The journey of methotrimeprazine through the body is governed by the processes of absorption, distribution, metabolism, and excretion (ADME). Each of these phases is critical in determining the onset, intensity, and duration of its therapeutic and adverse effects.

Absorption

Methotrimeprazine is well absorbed following oral and intramuscular administration.[8] Peak plasma concentrations are typically observed within 1 to 3 hours after an oral dose and between 30 to 90 minutes after intramuscular injection.[9] However, oral bioavailability is incomplete, estimated to be around 50-60%, due to significant first-pass metabolism in the liver.[9][10] This presystemic clearance means that a substantial portion of the orally administered drug is metabolized before it reaches systemic circulation.

Distribution

Following absorption, methotrimeprazine is widely distributed throughout the body, as indicated by its large apparent volume of distribution, which ranges from 23 to 42 L/kg.[9] This extensive distribution suggests significant tissue uptake, including penetration into the central nervous system, which is consistent with its psychoactive effects.[8]

Metabolism and Excretion

Methotrimeprazine is extensively metabolized, primarily in the liver.[8][10] Less than 1% of the drug is excreted unchanged in the urine.[8] The metabolic pathways are complex and involve multiple enzymatic reactions, which will be detailed in the subsequent section. The biological half-life of methotrimeprazine is subject to considerable interindividual variability, with reported values ranging from 15 to 30 hours, and in some cases, up to approximately 78 hours.[8][9][11] This variability is a key factor in the need for individualized dosing. Excretion of the metabolites occurs through both urine and feces.[12]

Pharmacokinetic Parameters Summary

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | Oral: 1-3 hours; IM: 30-90 minutes | [9] |

| Oral Bioavailability | ~50-60% | [9][10] |

| Apparent Volume of Distribution (Vd) | 23-42 L/kg | [9] |

| Biological Half-life (t1/2) | 15-30 hours (with wider variations reported) | [8][9][11] |

| Primary Route of Elimination | Hepatic Metabolism | [8][10] |

| Excretion | Urine and Feces | [12] |

II. Metabolic Pathways and Key Metabolites

The biotransformation of methotrimeprazine is a critical determinant of its clinical efficacy and safety profile. Metabolism primarily occurs in the liver through Phase I and Phase II reactions.[10][13]

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

Phase I reactions introduce or expose functional groups on the parent drug molecule, typically rendering it more polar. For methotrimeprazine, the key Phase I transformations are sulfoxidation and N-demethylation, primarily catalyzed by the cytochrome P450 (CYP) enzyme system.[13][14]

-

Sulfoxidation: This is a major metabolic pathway for methotrimeprazine, leading to the formation of methotrimeprazine sulfoxide.[9][15] This metabolite is found in higher concentrations in the plasma than the parent drug after oral administration, suggesting extensive first-pass metabolism.[9] Studies have shown that CYP3A4 is the primary enzyme responsible for sulfoxidation at therapeutic concentrations.[14] It is important to note that methotrimeprazine sulfoxide is considered to be much less pharmacologically active than the parent compound.[15][16]

-

N-demethylation: The removal of a methyl group from the side chain results in the formation of N-monodesmethyl methotrimeprazine.[15] This metabolite is pharmacologically active, with a potency nearly equivalent to that of the parent drug.[15] Similar to sulfoxidation, CYP3A4 is the main enzyme involved in N-demethylation at therapeutic concentrations.[14] The presence of this active metabolite can contribute significantly to the overall therapeutic and adverse effects of methotrimeprazine.

Other minor Phase I metabolic pathways include O-demethylation and hydroxylation.[17]

The Central Role of CYP3A4 and Potential for Drug Interactions

At therapeutic concentrations, CYP3A4 is the dominant enzyme responsible for both the 5-sulfoxidation and N-demethylation of methotrimeprazine.[14] To a lesser extent, CYP1A2 also contributes to its metabolism.[14] This heavy reliance on CYP3A4 creates a significant potential for drug-drug interactions. Co-administration of methotrimeprazine with strong inhibitors of CYP3A4 (e.g., ketoconazole, erythromycin) could lead to increased plasma concentrations of methotrimeprazine, potentially increasing the risk of adverse effects. Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, carbamazepine) could decrease methotrimeprazine plasma levels, potentially reducing its efficacy.[14][18]

Furthermore, methotrimeprazine and its non-hydroxylated metabolites have been shown to be potent inhibitors of another important CYP enzyme, CYP2D6.[12][19][20] This means that methotrimeprazine can increase the plasma concentrations of other drugs that are primarily metabolized by CYP2D6, such as certain antidepressants and antiarrhythmics.[12][21]

Phase II Metabolism: Glucuronidation

Following Phase I reactions, the metabolites of methotrimeprazine can undergo Phase II conjugation reactions, most notably glucuronidation.[10][22] In this process, glucuronic acid is attached to the metabolite, further increasing its water solubility and facilitating its excretion from the body.[23][24]

Metabolic Pathway Diagram

Caption: Major metabolic pathways of Methotrimeprazine.

III. The Role of (+/-)-Methotrimeprazine (D6) in Bioanalysis

Accurate quantification of methotrimeprazine and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as (+/-)-Methotrimeprazine (D6), is crucial for achieving the required level of accuracy and precision in mass spectrometry-based assays.[5][25]

Rationale for Using a Deuterated Internal Standard

An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization.[5][7] Deuterated internal standards are considered the gold standard because their chemical behavior is virtually identical to that of the unlabeled analyte.[6][7] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[5] This co-elution and identical chemical behavior effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring robust and reliable quantification.[7]

Experimental Protocol: Quantification of Methotrimeprazine in Plasma using LC-MS/MS with (+/-)-Methotrimeprazine (D6) as an Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of methotrimeprazine in human plasma.

1. Materials and Reagents:

-

Methotrimeprazine certified reference standard

-

(+/-)-Methotrimeprazine (D6) certified reference standard

-

Human plasma (drug-free)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of methotrimeprazine and (+/-)-Methotrimeprazine (D6) in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of methotrimeprazine by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.

-

Prepare a working internal standard solution of (+/-)-Methotrimeprazine (D6) at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the working internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient elution: A suitable gradient to separate the analyte from matrix components.

-

Flow rate: 0.4 mL/min

-

Injection volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization mode: Positive electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM transitions:

-

Methotrimeprazine: Precursor ion → Product ion (to be optimized)

-

(+/-)-Methotrimeprazine (D6): Precursor ion → Product ion (to be optimized)

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of methotrimeprazine to (+/-)-Methotrimeprazine (D6) against the concentration of the calibration standards.

-

Determine the concentration of methotrimeprazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Workflow Diagram

Caption: A typical bioanalytical workflow using a deuterated internal standard.

IV. Conclusion and Future Directions

This guide has provided a detailed examination of the pharmacokinetic and metabolic profile of methotrimeprazine, emphasizing the critical role of its deuterated analog, (+/-)-Methotrimeprazine (D6), in modern bioanalytical methods. A comprehensive understanding of its ADME properties, particularly the extensive first-pass metabolism and the significant involvement of CYP3A4 and inhibition of CYP2D6, is essential for its safe and effective clinical use.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Pharmacogenomics: Given the variability in methotrimeprazine's half-life and metabolism, exploring the influence of genetic polymorphisms in CYP enzymes (e.g., CYP3A4, CYP2D6) could pave the way for personalized dosing strategies.[26]

-

Metabolite Activity: While the major metabolites have been identified, a more in-depth characterization of the pharmacological activity of minor metabolites could provide a more complete picture of the drug's overall effect.

-

Transporter Interactions: The role of drug transporters in the distribution and elimination of methotrimeprazine and its metabolites is an area that remains to be fully elucidated.

By continuing to build upon this foundational knowledge, the scientific community can further refine the therapeutic use of methotrimeprazine, ensuring optimal outcomes for patients.

References

-

Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442.

-

Dahl, S. G., & Hall, H. (1982). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular Pharmacology, 21(2), 409-414.

-

Dahl, S. G., & Hals, P. A. (1984). Structural changes by sulfoxidation of phenothiazine drugs. PubMed, 25(3), 365-71.

-

Dahl, S. G., & Strandjord, R. E. (1977). Pharmacokinetics and relative bioavailability of levomepromazine after repeated administration of tablets and syrup. European Journal of Clinical Pharmacology, 11(4), 305-310.

-

Davis's Drug Guide. (n.d.). Methotrimeprazine. Nursing Central.

-

EMC. (2022). Levomepromazine Hydrochloride 25mg/ml Solution for Injection - Summary of Product Characteristics (SmPC).

-

Wikipedia. (2024). Levomepromazine.

-

PubChem. (n.d.). Levomepromazine. National Center for Biotechnology Information.

-

EMC. (2022). Levomepromazine Hydrochloride 25mg/ml Solution for Injection - Summary of Product Characteristics (SmPC).

-

Dahl, S. G., & Hals, P. A. (1984). Structural changes by sulfoxidation of phenothiazine drugs. PubMed, 25(3), 365-71.

-

MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan).

-

Smolecule. (n.d.). Methotrimeprazine sulfoxide.

-

Johnsen, H., & Dahl, S. G. (1982). Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients. Therapeutic Drug Monitoring, 4(2), 165-172.

-

Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 66(2), 190-193.

-

MDPI. (2022). Oxidation of Antipsychotics. International Journal of Molecular Sciences, 23(10), 5678.

-

Human Metabolome Database. (2024). Showing metabocard for Methotrimeprazine (HMDB0015474).

-

Kedor-Hackmann, E. R., Prado, M. S., & Santoro, M. I. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug Development and Industrial Pharmacy, 26(3), 261-266.

-

PathBank. (n.d.). Browsing Compounds.

-

Aitchison, K. J., & Nemeroff, C. B. (2018). How Can Drug Metabolism and Transporter Genetics Inform Psychotropic Prescribing?. Psychiatric Clinics of North America, 41(4), 495-512.

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

-

Semantic Scholar. (n.d.). High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites.

-

Sanofi-Aventis Canada Inc. (2007). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets.

-

Wójcikowski, J., Daniel, W. A., & Wójcikowski, J. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. European Journal of Pharmaceutical Sciences, 62, 137-144.

-

Santa Cruz Biotechnology. (n.d.). Methotrimeprazine sulfoxide.

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

-

MDPI. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 20(12), 2906.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Hypha Discovery. (n.d.). N-glucuronidation: the human element.

-

Austin Publishing Group. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Psychiatry and Behavioral Sciences, 3(2), 1054.

-

Sanofi-Aventis Canada Inc. (2017). PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP 25 mg/mL methotrimeprazine.

-

Afifi, A. H., & Way, E. L. (1968). Studies on the biologic disposition of methotrimeprazine. The Journal of Pharmacology and Experimental Therapeutics, 160(2), 397-406.

-

London Health Sciences Centre. (n.d.). METHOTRIMEPRAZINE (Nozinan).

-

Wójcikowski, J., & Daniel, W. A. (2015). Inhibition of Human Cytochrome P450 Isoenzymes by a Phenothiazine Neuroleptic Levomepromazine: An in Vitro Study. Pharmacological Reports, 67(5), 957-962.

-

Wikipedia. (2024). Glucuronidation.

-

CHEO ED Outreach. (2010). Methotrimeprazine.

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.

-

AA Pharma Inc. (2012). Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg.

-

Semantic Scholar. (n.d.). Drug Glucuronidation in Clinical Psychopharmacology.

-

Lemay, M., & Martineau, F. (2001). Methotrimeprazine in the treatment of agitation in acquired brain injury patients. Brain Injury, 15(4), 331-340.

-

BenchChem. (2025). Deuterated Internal Standard: Significance and symbolism.

-

BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.

Sources

- 1. Levomepromazine - Wikipedia [en.wikipedia.org]

- 2. METHOTRIMEPRAZINE (Nozinan) | LHSC [lhsc.on.ca]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. mentalhealth.com [mentalhealth.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methotrimeprazine | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 9. Pharmacokinetics of methotrimeprazine after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and relative bioavailability of levomepromazine after repeated administration of tablets and syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medicines.org.uk [medicines.org.uk]

- 13. mdpi.com [mdpi.com]

- 14. The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 18. austinpublishinggroup.com [austinpublishinggroup.com]

- 19. pdf.hres.ca [pdf.hres.ca]

- 20. pdf.hres.ca [pdf.hres.ca]

- 21. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glucuronidation - Wikipedia [en.wikipedia.org]

- 23. hyphadiscovery.com [hyphadiscovery.com]

- 24. Drug Glucuronidation in Clinical Psychopharmacology | Semantic Scholar [semanticscholar.org]

- 25. lcms.cz [lcms.cz]

- 26. metabolon.com [metabolon.com]

Introduction: The Role of Isotopic Labeling in Neuropharmacology

An In-Depth Technical Guide to (+/-)-Methotrimeprazine (D6) for Advanced Research

(+/-)-Methotrimeprazine, also known as Levomepromazine, is a phenothiazine derivative with a rich history in the management of psychosis, pain, and nausea, particularly in palliative care settings.[1][2] Its clinical utility is derived from a complex pharmacological profile, characterized by its interaction with a wide array of neurotransmitter receptors.[2][3] This guide focuses on a specific, isotopically labeled variant: (+/-)-Methotrimeprazine (D6). The incorporation of six deuterium atoms into the molecule does not typically alter its fundamental pharmacological action but transforms it into an invaluable tool for researchers.

Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope, is a critical technique in modern drug development and analytical chemistry.[4] The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," slowing down metabolic processes that involve the cleavage of this bond.[5] While this effect can be exploited to create drugs with improved pharmacokinetic profiles, the primary application of (+/-)-Methotrimeprazine (D6) is as an internal standard for highly sensitive and accurate quantitative analysis of the parent drug in biological matrices.[6] This guide provides an in-depth exploration of the core properties of (+/-)-Methotrimeprazine (D6), the pharmacology of its non-labeled parent compound, and its critical application in analytical workflows.

Core Compound Identification

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. The key identifiers for (+/-)-Methotrimeprazine (D6) are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1189805-51-3 | [6][7][8] |

| Molecular Formula | C₁₉H₁₈D₆N₂OS | [6][7] |

| Molecular Weight | 334.51 g/mol | [6][7] |

| Synonyms | (±)-Levomepromazine-d6, dl-Methotrimeprazine D6 | [6][9] |

| IUPAC Name | 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine | [9] |

Pharmacological Profile of Methotrimeprazine (Parent Compound)

To appreciate the utility of the D6 variant, one must first understand the complex pharmacology of the parent compound, Methotrimeprazine. It is often described as a "dirty drug" due to its broad receptor-binding profile, which is the very source of its multimodal therapeutic effects.[2]

Mechanism of Action: A Multi-Receptor Antagonist

Methotrimeprazine's effects are not attributable to a single target but rather to its antagonism of several key receptor systems in the central nervous system.[3]

-

Dopamine Receptors (D₂, D₃): Blockade of D₂ receptors in the mesolimbic pathway is central to its antipsychotic effects.[1][3]

-

Serotonin Receptors (5-HT₂): Antagonism at 5-HT₂ receptors may also contribute to its antipsychotic properties and potentially mitigate some of the extrapyramidal side effects associated with potent D₂ blockade.[3][10]

-

Histamine Receptors (H₁): Strong antagonism of H₁ receptors is responsible for its prominent sedative and hypnotic effects.[7]

-

Adrenergic Receptors (α₁): Blockade of α₁-adrenergic receptors leads to vasodilation, which can cause orthostatic hypotension, a significant side effect.[10]

-

Muscarinic Acetylcholine Receptors: Anticholinergic activity contributes to side effects such as dry mouth, blurred vision, and constipation.[2][10]

This multi-target engagement explains its utility in complex symptom management, such as treating agitation and nausea in terminally ill patients.

Caption: Receptor binding profile of Methotrimeprazine.

Pharmacokinetics: Absorption, Metabolism, and Excretion

The disposition of Methotrimeprazine in the body is characterized by extensive hepatic metabolism.

-

Absorption: The drug is well absorbed after oral and intramuscular administration, with peak plasma concentrations occurring 1-3 hours post-oral dose.[11] However, it undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of only 50-60%.[3][10]

-

Distribution: Methotrimeprazine is lipophilic, allowing it to readily cross the blood-brain barrier to exert its effects on the central nervous system.[10]

-

Metabolism: The liver is the primary site of metabolism, where it is converted to methotrimeprazine sulfoxide and N-demethylated metabolites.[3][11] This process is mediated, in part, by the cytochrome P450 enzyme system. Notably, Methotrimeprazine and its metabolites are potent inhibitors of the CYP2D6 enzyme, creating a high potential for drug-drug interactions with other medications metabolized by this pathway.[12]

-

Excretion: Metabolites are excreted in urine and feces, with only about 1% of the drug eliminated unchanged.[10][13] The biological half-life is typically between 15 and 30 hours.[11][13]

Caption: Pharmacokinetic workflow of Methotrimeprazine.

The Scientific Utility of Deuterium Labeling

The six deuterium atoms in (+/-)-Methotrimeprazine (D6) are located on the two N-methyl groups of the side chain. This specific placement is critical for its primary application as an internal standard.

An internal standard (IS) is a substance with similar physicochemical properties to the analyte, which is added in a known quantity to samples being analyzed. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., in mass spectrometry). An ideal IS is a stable isotope-labeled version of the analyte itself. Because (+/-)-Methotrimeprazine (D6) is chemically identical to the parent drug, it behaves identically during extraction, chromatography, and ionization. However, due to its higher mass (a difference of 6 Daltons), it can be distinguished from the non-labeled analyte by a mass spectrometer. This allows for highly precise and accurate quantification, as the ratio of the analyte signal to the IS signal is used for calculation, effectively canceling out most sources of experimental error.[6]

Experimental Protocol: Quantification of Methotrimeprazine in Human Plasma via LC-MS/MS

This protocol outlines a validated methodology for the determination of Methotrimeprazine in a biological matrix using (+/-)-Methotrimeprazine (D6) as an internal standard. This approach is fundamental in clinical pharmacology and toxicology.

Materials and Reagents

-

Methotrimeprazine analytical standard

-

(+/-)-Methotrimeprazine (D6) internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

-

Protein precipitation plates or centrifuge tubes

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Methotrimeprazine and the D6-IS in methanol.

-

Working Solutions: Serially dilute the stock solutions to create calibration curve standards (e.g., 1-1000 ng/mL) and quality control (QC) samples in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the D6-IS stock solution to a fixed concentration that will be added to all samples.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the D6-IS spiking solution to every tube. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

LC-MS/MS Conditions

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient starting from low %B to high %B to elute the analyte.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Methotrimeprazine: Q1: 329.2 -> Q3: 100.1 (example transition)

-

Methotrimeprazine (D6): Q1: 335.2 -> Q3: 106.1 (example transition)

-

Data Analysis

-

Integrate the peak areas for both the analyte and the D6-IS for all injections.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Sources

- 1. mentalhealth.com [mentalhealth.com]

- 2. Levomepromazine - Wikipedia [en.wikipedia.org]

- 3. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (±)-Methotrimeprazine D6 | CAS 1189805-51-3 | Sun-shinechem [sun-shinechem.com]

- 8. (±)-Methotrimeprazine (D6) CAS#: 1189805-51-3 [m.chemicalbook.com]

- 9. (+/-)-Methotrimeprazine (D6) | C19H24N2OS | CID 45039713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Levomepromazine [bionity.com]

- 11. Pharmacokinetics of methotrimeprazine after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Methotrimeprazine | Davis’s Drug Guide [nursing.unboundmedicine.com]

An In-depth Technical Guide to the Deuterium Labeling in (+/-)-Methotrimeprazine-D6

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Placement of Deuterium in Methotrimeprazine

Methotrimeprazine, a phenothiazine derivative with antipsychotic, analgesic, and sedative properties, undergoes extensive metabolism in the body, which can complicate pharmacokinetic analysis. The development of a deuterated analog, specifically (+/-)-Methotrimeprazine-D6, provides a critical tool for precise and accurate bioanalytical quantification. This guide delves into the core aspects of this stable isotope-labeled standard, focusing on the strategic rationale for the labeling position, the synthetic and analytical methodologies for its creation and verification, and its principal applications in drug development.

The defining feature of (+/-)-Methotrimeprazine-D6 is the substitution of six hydrogen atoms with deuterium on the N,N-dimethylamino moiety of the side chain. The resulting molecule, formally named 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine, is an ideal internal standard for mass spectrometry-based bioanalysis.

Part 1: The Rationale Behind the N,N-bis(trideuteriomethyl) Labeling Strategy

The choice of labeling position in a stable isotope-labeled internal standard (SIL-IS) is a critical decision driven by the metabolic fate of the parent drug. For Methotrimeprazine, a primary metabolic pathway is N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP3A4.[1] This process involves the enzymatic cleavage of one or both methyl groups from the terminal nitrogen atom of the aliphatic side chain.

The Kinetic Isotope Effect (KIE): A Cornerstone of Stability

The strategic replacement of hydrogen with deuterium at a site of metabolic activity leverages a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE).[2][3] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[4] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.[2][4]

By deuterating the N-methyl groups, the rate of N-demethylation is significantly reduced. This enhanced metabolic stability is crucial for an internal standard, ensuring that it does not degrade during sample collection, storage, and analysis, which could otherwise lead to inaccurate quantification of the target analyte.

Advantages of the D6 Labeling Pattern

-

Metabolic Stability: The primary advantage is the resistance to N-demethylation, ensuring the integrity of the internal standard throughout the bioanalytical process.

-

Ideal Mass Shift: A +6 Dalton mass shift provides a clear separation from the unlabeled analyte in a mass spectrometer, preventing isotopic crosstalk while being close enough to ensure similar ionization efficiency.

-

Co-elution: As a SIL-IS, Methotrimeprazine-D6 has nearly identical physicochemical properties to the parent drug, ensuring it co-elutes during chromatographic separation. This is a fundamental requirement for an effective internal standard as it ensures both the analyte and the standard experience the same matrix effects and ionization suppression or enhancement.[5][6][7]

Part 2: Synthesis and Verification of (+/-)-Methotrimeprazine-D6

The synthesis of (+/-)-Methotrimeprazine-D6 requires the introduction of two trideuteriomethyl (-CD3) groups onto the precursor, desmethylmethotrimeprazine. While various methods exist for the synthesis of deuterated amines, a common and effective approach involves the use of a deuterated methylating agent.

Proposed Synthetic Protocol

This protocol is a representative methodology based on established chemical principles for the synthesis of deuterated N,N-dimethylamines.[8][9]

Step 1: Preparation of the Precursor The synthesis begins with the N-demethylated precursor of Methotrimeprazine, which can be synthesized or sourced commercially.

Step 2: Deuteromethylation The precursor amine is then subjected to N-methylation using a deuterated reagent. A common and effective reagent is trideuteriomethyl tosylate (CD3-OTs) or trideuteriomethyl iodide (CD3-I).

-

Reaction Setup: The desmethylmethotrimeprazine precursor is dissolved in an appropriate aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

-

Introduction of Deuterated Reagent: A molar excess of the deuterated methylating agent (e.g., CD3-OTs) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield highly pure (+/-)-Methotrimeprazine-D6.

Caption: Synthetic workflow for (+/-)-Methotrimeprazine-D6.

Analytical Verification: A Self-Validating System

Confirmation of the correct labeling position and isotopic purity is paramount. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.[10][11]

1. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology: The purified product is analyzed by electrospray ionization (ESI) HRMS.

-

Expected Outcome: The measured monoisotopic mass should correspond to the theoretical mass of C19H18D6N2OS. A high-resolution instrument allows for the confirmation of the elemental formula, providing strong evidence of successful deuteration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise location of the deuterium atoms and the overall structure.

-

¹H NMR Spectroscopy: In the proton NMR spectrum, the signal corresponding to the N-methyl protons (typically a singlet integrating to 6 protons in the unlabeled compound) will be absent or significantly diminished. The absence of this signal is a direct confirmation that the hydrogens on the methyl groups have been replaced by deuterium.

-

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the signal for the N-methyl carbons will exhibit a characteristic triplet or multiplet pattern due to coupling with deuterium (spin I=1). The chemical shift of this carbon will also be slightly shifted upfield compared to the unlabeled compound.

-

²H NMR Spectroscopy: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.

| Analytical Technique | Purpose | Expected Result for (+/-)-Methotrimeprazine-D6 |

| HRMS | Confirm molecular weight and elemental formula | Measured mass matches the theoretical mass of C19H18D6N2OS. |

| ¹H NMR | Confirm absence of N-methyl protons | Disappearance of the singlet corresponding to the N(CH₃)₂ group. |

| ¹³C NMR | Confirm deuteration at N-methyl carbons | Appearance of a multiplet for the N-CD₃ carbons due to C-D coupling. |

| ²H NMR | Direct detection of deuterium | A signal in the region corresponding to N-methyl groups. |

Part 3: Application in Quantitative Bioanalysis

The primary and most critical application of (+/-)-Methotrimeprazine-D6 is as a stable isotope-labeled internal standard for the quantification of Methotrimeprazine in biological matrices such as plasma, serum, and urine using LC-MS/MS.

Experimental Workflow for LC-MS/MS Quantification

Sources

- 1. The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpsdronline.com [ijpsdronline.com]

- 11. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of (+/-)-Methotrimeprazine (D6)

This guide provides a comprehensive overview of the solubility and stability characteristics of (+/-)-Methotrimeprazine (D6). As a deuterated analog of Methotrimeprazine (Levomepromazine), its physicochemical properties are of critical importance for researchers, scientists, and drug development professionals utilizing it as an internal standard in analytical methodologies or in metabolic studies. This document synthesizes available data with established scientific principles to offer field-proven insights into its handling, storage, and application. It is important to note that while the core chemical properties are expected to be nearly identical to its non-deuterated counterpart, much of the available literature pertains to Methotrimeprazine (Levomepromazine). This guide will clearly distinguish between data specific to the D6 isotopologue and data extrapolated from the non-deuterated form.

Introduction to (+/-)-Methotrimeprazine (D6)

(+/-)-Methotrimeprazine (D6) is a stable, isotopically labeled form of Methotrimeprazine, a phenothiazine derivative with antipsychotic, analgesic, and antiemetic properties. The incorporation of six deuterium atoms provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative bioanalytical assays. Accurate characterization of its solubility and stability is paramount for ensuring the precision and reliability of such analytical methods.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or an analytical standard is a critical parameter that influences its formulation, delivery, and performance in assays. The solubility of (+/-)-Methotrimeprazine, like its non-deuterated form, is highly dependent on the solvent and the salt form of the compound.

Qualitative and Quantitative Solubility Data

The following table summarizes the available solubility information for Methotrimeprazine and its deuterated analog.

| Compound Form | Solvent | Solubility Description | Quantitative Value | Citation |

| (+/-)-Methotrimeprazine (D6) | Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | |

| rac Methotrimeprazine-d6 Hydrochloride | Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | |

| Methanol | Soluble | Not specified | ||

| Levomepromazine | Dimethyl Sulfoxide (DMSO) | Soluble | 14.29 mg/mL (43.50 mM) | |

| Levomepromazine Maleate | Acetic Acid (100) | Freely Soluble | Not specified | [1] |

| Chloroform | Soluble | Not specified | [1] | |

| Methanol | Sparingly Soluble | Not specified | [1] | |

| Ethanol (95%) | Slightly Soluble | Not specified | [1] | |

| Acetone | Slightly Soluble | Not specified | [1] | |

| Water | Very Slightly Soluble | Not specified | [1] | |

| Diethyl Ether | Practically Insoluble | Not specified | [1] | |

| Levomepromazine Hydrochloride | Water | Freely Soluble | Not specified | [2] |

| Alcohol | Freely Soluble | Not specified | ||

| Diethyl Ether | Practically Insoluble | Not specified | ||

| Levomepromazine (Free Base) | Water (at 25 °C) | Barely Soluble | 20 mg/L | [3] |

pH-Dependent Solubility

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of (+/-)-Methotrimeprazine (D6) based on the shake-flask method, a widely accepted technique in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of (+/-)-Methotrimeprazine (D6) in various solvents.

Materials:

-

(+/-)-Methotrimeprazine (D6)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)

-

pH buffers (for aqueous solubility)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

-

Analytical balance

Procedure:

-

Add an excess amount of (+/-)-Methotrimeprazine (D6) to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. The time required should be determined in preliminary experiments.

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or HPLC-MS method to determine the concentration of dissolved (+/-)-Methotrimeprazine (D6).

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Understanding the stability of (+/-)-Methotrimeprazine (D6) is crucial for defining appropriate storage conditions, handling procedures, and shelf-life. As a phenothiazine derivative, it is susceptible to degradation by light, heat, and oxidation.

Summary of Stability Data

| Condition | Observation | Primary Degradant | Citation |

| Light Exposure | Photolabile under UV-A and UV-B light in aerobic conditions. | Sulfoxide | [4] |

| Temperature | Degradation of Levomepromazine hydrochloride increases with storage temperature. | Sulfoxide | [5][6] |

| Solution Stability | Levomepromazine hydrochloride (0.13 to 6.25 mg/ml) in 0.9% sodium chloride is stable for at least 14 days in polypropylene syringes. | Not specified | |

| Recommended Storage | Store at room temperature (15-30°C), protected from light. Discard discolored solutions. | - |

Degradation Pathways

The primary degradation pathway for Methotrimeprazine is oxidation of the sulfur atom in the phenothiazine ring to form the corresponding sulfoxide. This process is significantly accelerated by exposure to light (photodegradation).

Caption: Primary Degradation Pathway of Methotrimeprazine.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol outlines a general approach for conducting forced degradation studies on (+/-)-Methotrimeprazine (D6).

Objective: To investigate the degradation of (+/-)-Methotrimeprazine (D6) under various stress conditions.

Materials:

-

(+/-)-Methotrimeprazine (D6)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve (+/-)-Methotrimeprazine (D6) in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a set duration.

-

Base Hydrolysis: Dissolve (+/-)-Methotrimeprazine (D6) in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a set duration.

-

Oxidative Degradation: Dissolve (+/-)-Methotrimeprazine (D6) in a solution containing 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid form of (+/-)-Methotrimeprazine (D6) to elevated temperatures (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution of (+/-)-Methotrimeprazine (D6) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Caption: Workflow for Forced Degradation Studies.

Conclusion and Recommendations